ethyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethylphenyl isothiocyanate with ethyl 2-amino-3-oxobutanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the carboxylate group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Ethyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: The compound can be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring and the amino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities.
Phenylthiazoles: Compounds with phenyl groups attached to the thiazole ring, such as 2-phenylthiazole.
Uniqueness
Ethyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of both the ethyl carboxylate group and the 3,5-dimethylphenyl group
Properties
IUPAC Name |
ethyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-4-18-13(17)11-12(15)16(14(19)20-11)10-6-8(2)5-9(3)7-10/h5-7H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCOSJCHFNBWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=CC(=C2)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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